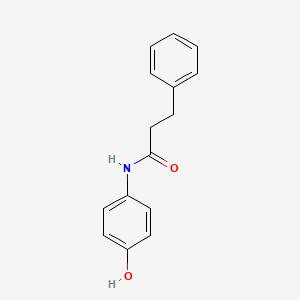

N-(4-hydroxyphenyl)-3-phenylpropanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C15H15NO2/c17-14-9-7-13(8-10-14)16-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10,17H,6,11H2,(H,16,18) |

InChI Key |

OHWHQNCVWRVQFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)O |

Origin of Product |

United States |

Mechanistic Investigations of in Vitro Biological Activities of N 4 Hydroxyphenyl 3 Phenylpropanamide and Its Derivatives

Antiproliferative and Apoptotic Mechanisms

Currently, there is a lack of specific published research detailing the in vitro antiproliferative and apoptotic mechanisms of N-(4-hydroxyphenyl)-3-phenylpropanamide. Scientific investigations have focused on structurally similar compounds, but data for the specific molecule is not available in the provided search results.

Evaluation in Cancer Cell Line Models

No studies evaluating the direct effects of this compound on specific cancer cell lines were identified in the provided search results. Research on related scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has been conducted. For instance, one study demonstrated that these derivatives exhibit structure-dependent anticancer activity against A549 non-small cell lung cancer cells. nih.gov However, the starting compound of that series showed no significant in vitro anticancer activity. nih.gov

Molecular Mechanisms of Cell Growth Inhibition

The precise molecular mechanisms by which this compound might inhibit cell growth have not been elucidated in the available literature. Studies on other molecules containing the 4-hydroxyphenyl group suggest potential for targeting cellular pathways involved in proliferation. nih.gov For example, the well-studied but structurally different compound N-(4-hydroxyphenyl)retinamide (4-HPR) is known to induce growth inhibition through mechanisms involving the production of nitric oxide (NO) and the modulation of ceramide metabolism. nih.govnih.gov However, these mechanisms cannot be directly attributed to this compound without specific experimental evidence.

Induction of Apoptosis via Specific Pathways

There is no available data from the search results describing the induction of apoptosis by this compound or the specific pathways involved. Apoptosis, or programmed cell death, is a key target for anticancer therapies and is often mediated by complex signaling cascades involving families of proteins like caspases and Bcl-2. For example, N-(4-hydroxyphenyl)retinamide induces apoptosis through pathways linked to the generation of reactive oxygen species (ROS) and by increasing cellular levels of dihydroceramides. nih.govnih.gov Whether this compound can trigger similar or different apoptotic pathways remains to be investigated.

Tubulin Destabilization as a Cellular Target

The potential for this compound to act as a tubulin destabilizing agent has not been reported in the provided scientific literature. Tubulin is a critical component of the cellular cytoskeleton, and its disruption can halt cell division, making it a valuable target for anticancer drugs. nih.gov While some compounds containing a 4-hydroxyphenyl substituent have been noted for targeting tubulin, this is a general observation and does not specifically apply to this compound without direct experimental validation. nih.gov A metabolite of a different compound, 4-oxo-N-(4-hydroxyphenyl)retinamide, has been shown to inhibit tubulin polymerization, but this action is specific to that molecule's structure. figshare.com

Antimicrobial Modalities

Inhibition of Bacterial Growth Mechanisms

Specific studies on the antimicrobial activity and bacterial growth inhibition mechanisms of this compound are not present in the available search results. However, research into derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has shown that this chemical scaffold can yield compounds with promising, structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govmdpi.com For example, the inclusion of a 4-NO2 substitution on a phenyl ring within this scaffold enhanced activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae. mdpi.com The mechanisms for these related compounds are still under investigation, and it is unknown if this compound itself possesses any antimicrobial properties.

Disruption of Cell Membrane Integrity

While direct studies on the effect of this compound on bacterial cell membrane integrity are limited, the broader class of antimicrobial compounds to which its derivatives belong often exerts its effect through membrane disruption. The general mechanism for many antimicrobial agents involves interaction with the bacterial cell membrane, leading to a loss of physical integrity and subsequent leakage of intracellular contents. nih.govnih.gov This can occur through various models, including the formation of pores or the dissolution of the lipid bilayer. nih.gov

For instance, studies on antimicrobial peptides have shown that they can cause membrane depolarization and increase the permeability of both the outer and inner membranes of bacteria. nih.govnih.gov The influx of dyes like SYTOX Green, which can only enter cells with compromised membranes, is a common method to assess this damage. nih.govresearchgate.net While specific data for this compound is not available, it is plausible that its derivatives with antimicrobial properties could share a similar mode of action.

Inhibition of Essential Bacterial Enzymes

The inhibition of essential bacterial enzymes is a key strategy for the development of new antibacterial agents. frontiersin.org Enzymes such as DNA gyrase and dihydrofolate reductase (DHFR) are crucial for bacterial survival and are common targets for antibiotics. researchgate.netresearchgate.netresearchgate.netnih.gov DNA gyrase is essential for DNA replication, and its inhibition leads to bacterial cell death. nih.govresearchgate.netnih.govresearchgate.netresearcher.life Similarly, DHFR is vital for the synthesis of nucleic acids and some amino acids. researchgate.netresearchgate.netnih.gov

Although there is no direct evidence of this compound inhibiting these specific enzymes, derivatives of related chemical classes have shown such activity. For example, various heterocyclic compounds have been investigated as inhibitors of bacterial DNA gyrase. nih.govresearchgate.netnih.govresearchgate.netresearcher.life The exploration of this compound and its derivatives as potential inhibitors of these or other essential bacterial enzymes, such as tyrosinase, could be a valuable area for future research.

Antifungal Properties of Related Structures

Several studies have highlighted the antifungal potential of structures related to this compound. The primary mechanism of action for many antifungal agents is the disruption of the fungal cell membrane, often by targeting ergosterol (B1671047), a key component of these membranes. scielo.brnih.gov

Derivatives of N-phenylpropanamide and related acetamides have been synthesized and tested against various fungal pathogens. For instance, 2-chloro-N-phenylacetamide has demonstrated antifungal activity against Aspergillus flavus, with a proposed mechanism involving binding to ergosterol. scielo.br Other studies on N-phenylpiperazine derivatives have also reported antifungal effects. nih.gov The antifungal activity of these related structures suggests that the this compound scaffold could be a promising starting point for the development of new antifungal agents.

| Compound Class | Fungal Strain | Activity/Mechanism | Reference |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus flavus | Antifungal activity, likely via ergosterol binding | scielo.br |

| N-phenylpiperazine derivatives | Various fungal pathogens | Antifungal effects | nih.gov |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives | Phytopathogenic fungi | Promising antifungal candidates | researchgate.net |

Anti-inflammatory Pathways

The anti-inflammatory properties of this compound and its derivatives are a significant area of investigation. These compounds appear to modulate inflammatory responses through various mechanisms, including the regulation of gene expression and direct interaction with key inflammatory enzymes.

Modulation of Pro-inflammatory Gene Expression

Research into related phenylpropanoid compounds has shown a capacity to suppress the expression of pro-inflammatory genes. nih.gov The activation of transcription factors like NF-κB is a critical step in the inflammatory cascade, leading to the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). nih.govnih.govyoutube.com

A study on 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, a related phenylpropanoid, demonstrated that it could inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophages. nih.gov This inhibition was associated with the suppression of the NF-κB signaling pathway. nih.gov While this research was not on this compound itself, it suggests that compounds with a similar core structure may exert anti-inflammatory effects by modulating these key pro-inflammatory pathways.

Upregulation of Anti-inflammatory Gene Expression

The upregulation of anti-inflammatory genes is a crucial mechanism for resolving inflammation. Interleukin-10 (IL-10) is a key anti-inflammatory cytokine that plays a significant role in downregulating inflammatory responses. nih.govnih.govmdpi.com Studies have shown that IL-10 can induce the expression of genes that suppress inflammation. nih.govnih.gov For instance, IL-10 has been found to induce the expression of prostaglandin (B15479496) dehydrogenase, an enzyme that catabolizes pro-inflammatory prostaglandins. nih.gov

While there is a lack of direct research on the effect of this compound on the expression of anti-inflammatory genes like IL-10, this represents an important avenue for future investigation to fully understand its potential immunomodulatory effects. The ability to enhance the production of anti-inflammatory mediators would be a significant attribute for a therapeutic compound. researchgate.net

Cyclooxygenase (COX) Isoform Interactions and Tautomeric Effects

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. researchgate.netnih.govmdpi.com The selective inhibition of COX-2 is a goal for many anti-inflammatory drugs to reduce the side effects associated with COX-1 inhibition. nih.govnih.govmdpi.com

Research on a derivative, 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide, has provided valuable insights into the interaction with COX isoforms. researchgate.netscielo.br Molecular docking studies suggest that this compound selectively binds to COX-1. researchgate.netscielo.br A notable aspect of this interaction is the role of tautomerism, where the molecule can exist in different isomeric forms. researchgate.net The tautomeric forms of the compound, particularly those with a hydroxyl group, appear to enhance the interaction with the COX-1 receptor. researchgate.netscielo.br This interaction is thought to block the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. researchgate.netscielo.br

| Compound | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide | COX-1 | Selective binding and inhibition. Tautomerism plays a crucial role in receptor interaction. | researchgate.netscielo.br |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 | Selective inhibition with an IC50 of 0.29 µM. | nih.gov |

| Thiazolylhydrazine methyl sulfonyl analogs | COX-2 | Potent inhibition with IC50 values ranging from 0.14–0.24 μM. | nih.gov |

Enzymatic and Receptor Modulation

The structural framework of this compound, characterized by a hydroxylated phenyl ring linked via an amide bond to a phenylpropyl moiety, provides a versatile scaffold for interaction with various biological targets. This section explores the modulation of several key enzyme systems and receptor families by this compound and its structurally related derivatives, highlighting the mechanistic basis of their in vitro biological activities.

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the regulation of cholinergic neurotransmission. wikiwand.comnih.gov The inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govresearchgate.net While direct studies on this compound are limited, research on structurally analogous compounds, such as N-phenylbenzamide and salicylanilide (B1680751) derivatives, demonstrates that the N-phenylamide scaffold is a viable pharmacophore for cholinesterase inhibition.

For instance, a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized and found to exhibit AChE-inhibiting activity with IC50 values in the low micromolar range (4.0–16.5 μM). nih.gov Similarly, various halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) have been shown to moderately inhibit AChE, with some derivatives being more effective than the established drug rivastigmine. mdpi.com The introduction of different substituents on both the aniline (B41778) and salicylic (B10762653) acid rings modulates the inhibitory potency and selectivity between AChE and BuChE. mdpi.com For example, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a potent AChE inhibitor (IC50 = 38.98 µM), while 2-(phenylcarbamoyl)phenyl diphenylcarbamate was a highly effective BuChE inhibitor (IC50 = 1.60 µM). mdpi.com These findings suggest that the core structure of this compound has the potential to be optimized for cholinesterase inhibition.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivative (10a) | ~4.0 | Not Reported | nih.gov |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | Not Reported | mdpi.com |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Not Reported | 1.60 | mdpi.com |

| (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-(4-hydroxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | 0.98 | >10 | researchgate.net |

The N-(4-hydroxyphenyl)amide moiety is a key feature in several compounds investigated for their anticancer properties. A prominent example is N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide), a synthetic retinoid analogue that has demonstrated significant anti-proliferative and apoptotic effects in numerous cancer cell lines. aacrjournals.orgspandidos-publications.comoup.com The mechanisms underlying 4-HPR's activity are multifaceted and involve the modulation of several enzymatic pathways crucial for cell proliferation and survival.

One key mechanism is the suppression of the nuclear factor-κB (NF-κB) signaling pathway. aacrjournals.org 4-HPR has been shown to inhibit the activation of IκBα kinase (IKK), which prevents the degradation of IκBα and subsequently blocks the nuclear translocation of NF-κB. aacrjournals.org This leads to the downregulation of NF-κB-regulated gene products that promote proliferation (e.g., cyclin D1, c-Myc) and invasion (e.g., matrix metalloproteinase-9, MMP-9). aacrjournals.org

Furthermore, a metabolite of 4-HPR, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), exhibits potent anticancer activity through a distinct mechanism: the direct inhibition of tubulin polymerization. aacrjournals.org This antimicrotubule activity leads to the formation of multipolar spindles, mitotic arrest, and ultimately, cell death. aacrjournals.org In cell-free assays, 4-oxo-4-HPR was found to inhibit microtubule assembly with a 50% inhibition concentration of 5.9 µmol/L. aacrjournals.org

Structurally closer to the title compound, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their anticancer activities against A549 non-small cell lung cancer cells. mdpi.comresearchgate.net Several of these compounds were found to reduce cancer cell viability by 50% and inhibit cell migration, demonstrating the potential of this scaffold in developing new anticancer agents. mdpi.comresearchgate.net

| Compound | Mechanism/Target | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| N-(4-hydroxyphenyl)retinamide (4-HPR) | NF-κB Inhibition | Various | Inhibition of invasion, potentiation of apoptosis | aacrjournals.org |

| 4-oxo-N-(4-hydroxyphenyl)retinamide | Tubulin Polymerization Inhibition | A2780 (Ovarian), T47D (Breast) | Mitotic arrest, Apoptosis (IC50 for assembly inhibition = 5.9 µM) | aacrjournals.org |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 20) | Unknown | A549 (Lung) | Reduced cell viability by >50%, suppressed migration | mdpi.comresearchgate.net |

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. umsb.ac.idnih.gov Its inhibition is a primary strategy for the treatment of hyperpigmentation disorders and is of great interest in the cosmetic industry. umsb.ac.idnih.gov Phenolic compounds are a major class of tyrosinase inhibitors, as the hydroxyl group on the phenyl ring can interact with the copper ions in the enzyme's active site. umsb.ac.idmdpi.com

The N-(4-hydroxyphenyl) portion of this compound represents a critical pharmacophore for tyrosinase inhibition. Numerous studies have demonstrated that compounds containing a 4-hydroxyphenyl moiety or related catechol and resorcinol (B1680541) structures are potent inhibitors of this enzyme. mdpi.com The inhibitory activity is highly dependent on the substitution pattern of the phenolic ring. For example, chalcones bearing a 2,4-dihydroxyphenyl moiety have shown exceptionally low IC50 values. mdpi.com Specifically, 2,2',4,4'-tetrahydroxychalcone exhibits an IC50 value of 0.07 µM. umsb.ac.id Similarly, resveratrol (B1683913) and its derivatives, which are hydroxystilbenes, are also well-known tyrosinase inhibitors. mdpi.com

While specific inhibition data for this compound is not widely available, the structural similarity to known inhibitors suggests its potential as a tyrosinase modulator. The presence of the 4-hydroxyphenyl group is a strong indicator of potential activity, which could be further enhanced by modifications to the phenylpropanamide portion of the molecule.

| Compound Class | Representative Compound | Source Organism | IC50 (µM) | Reference |

|---|---|---|---|---|

| Chalcone | 2,2',4,4'-Tetrahydroxychalcone | Mushroom | 0.07 | umsb.ac.id |

| Flavonol | Galangin | Mushroom | 3.55 | umsb.ac.id |

| Isoflavan | Glabridin | Mushroom | 0.10 - 7.5 | mdpi.com |

| Coumarin Derivative | Compound 12b (3-arylcoumarin) | Mushroom | 0.19 | rsc.org |

| Simple Phenol (B47542) | 4-n-butylresorcinol | Mushroom | 21 (diphenolase) | nih.gov |

G protein-coupled receptors (GPCRs) represent the largest family of cell surface proteins and are the targets for a significant portion of approved drugs. nih.gov They are involved in a vast array of physiological processes by transducing extracellular signals into intracellular responses. nih.gov The activation of GPCRs by agonists initiates conformational changes that trigger downstream signaling cascades.

The N-phenylpropanamide scaffold is a known pharmacophore for interaction with certain GPCRs, most notably the opioid receptors, which are discussed in the following section. Beyond opioids, the structural features of this compound and its analogs make them plausible candidates for interacting with other GPCRs. For example, GPR88, an orphan GPCR expressed predominantly in the striatum, has been shown to bind agonists with a (4-substituted-phenyl)acetamide scaffold, which bears resemblance to the N-phenylpropanamide core. nih.gov Similarly, GPR139, another orphan GPCR, is activated by aromatic amino acids like tryptophan and phenylalanine, as well as synthetic agonists that share aromatic and polar features with this compound. nih.gov The ability of this scaffold to present aromatic rings and hydrogen-bonding groups in a defined spatial orientation makes it a promising starting point for the design of ligands targeting novel GPCRs.

The N-phenylpropanamide core is the defining structural feature of the fentanyl class of synthetic opioids, which are potent agonists of the µ-opioid receptor (MOR). drugbank.comnih.govscispace.com Fentanyl itself is N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide. scispace.com The interaction of these ligands with the MOR is well-characterized and highlights the crucial role of the N-phenylpropanamide moiety in achieving high binding affinity and efficacy.

Derivatives of this scaffold, such as ohmefentanyl (β-hydroxy-3-methylfentanyl), are among the most potent MOR agonists known, with analgesic potencies thousands of times greater than morphine. drugbank.comwikipedia.org Studies on the stereoisomers of ohmefentanyl reveal that specific configurations are essential for optimal receptor binding and activity, with the 3R,4S,βS isomer being particularly potent. wikipedia.org The binding affinity of ohmefentanyl for the MOR is in the high nanomolar range (Kd = 0.95 nM). nih.gov

Molecular modeling and structural studies show that the N-phenylpropanamide group fits into a specific binding pocket within the receptor. mdpi.com The propanamide's carbonyl oxygen can form hydrogen bonds, while the phenyl rings engage in hydrophobic interactions with receptor residues. mdpi.com The binding affinities of fentanyl analogs are highly sensitive to substitutions on the N-phenylpropanamide scaffold, demonstrating its importance in ligand recognition. For example, replacing the propionyl group in ohmefentanyl with N-methoxyacetyl or 2-furamide (B1196590) groups can further increase potency. wikipedia.org

| Compound | MOR Ki (nM) | Reference |

|---|---|---|

| Fentanyl | 1.6 | umich.edu |

| Carfentanil | 0.19 (IC50) | mdpi.com |

| Ohmefentanyl | 0.95 (Kd) | nih.gov |

| Acetyl fentanyl | 64 | umich.edu |

| Butyryl fentanyl | 3.5 | umich.edu |

The replication cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) relies on several key viral enzymes, including reverse transcriptase (RT) and integrase (IN), making them prime targets for antiretroviral therapy. nih.govpatsnap.com The development of inhibitors for these enzymes has been a cornerstone of HIV treatment. patsnap.comnih.gov Scaffolds containing phenolic hydroxyl groups and amide linkages, features present in this compound, have been explored in the design of such inhibitors.

HIV-1 integrase inhibitors, in particular, often feature moieties capable of chelating divalent metal ions (typically Mg2+) in the enzyme's active site. Many successful inhibitors, such as raltegravir (B610414) and dolutegravir, are classified as integrase strand transfer inhibitors (INSTIs) and contain diketo acid functionalities or related pharmacophores that fulfill this role. nih.gov Research into other scaffolds has shown that compounds with catechol or dihydroxycinnamoyl groups can also act as potent integrase inhibitors. These phenolic structures are thought to mimic the natural substrate and interact with the active site. The 4-hydroxyphenyl group in this compound, while not a catechol, could serve as a foundational element for designing novel integrase inhibitors, potentially through the introduction of an additional hydroxyl group on the phenyl ring to enhance metal chelation.

Similarly, various heterocyclic structures containing amide or carboxamide functionalities have been investigated as inhibitors of both HIV-1 integrase and reverse transcriptase. nih.gov The ability of the amide bond to act as a hydrogen bond donor and acceptor is critical for binding to the active sites of these enzymes. This suggests that the this compound scaffold could be a relevant starting point for the development of novel anti-HIV agents.

Molecular Target Identification and Validation in Cellular Systems

The precise molecular targets of this compound are an area of ongoing investigation. However, research into structurally related compounds has provided significant insights into potential mechanisms of action, particularly concerning cancer therapeutics. Studies have focused on derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB), which share a core structural motif with this compound. These investigations have identified histone deacetylases (HDACs) as a key molecular target.

Derivatives of HPPB have been designed and synthesized to function as HDAC inhibitors. nih.gov These compounds typically feature a zinc-chelating group, which is crucial for interacting with the active site of HDAC enzymes. The inhibitory activity of these derivatives has been evaluated against these enzymes, revealing potent effects.

In cellular systems, the engagement of these molecular targets has been validated through a series of antiproliferative and cell-cycle analysis assays. For instance, specific derivatives of HPPB have demonstrated significant antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines. nih.gov Furthermore, these compounds have been shown to induce cell-cycle arrest, a common outcome of HDAC inhibition. nih.gov

Detailed Research Findings

A study focusing on a novel series of HPPB derivatives highlighted their potential as anticancer agents through the inhibition of histone deacetylases. The research demonstrated that these compounds possessed inhibitory activity against HDACs with IC50 values as low as 0.3 µM. nih.gov

Key findings from the study on selected HPPB derivatives are summarized in the tables below:

Table 1: HDAC Inhibitory Activity of Selected HPPB Derivatives nih.gov

| Compound Derivative | IC50 (µM) |

| Thiophene (B33073) substituted derivative (5j) | 0.3 |

| Benzo[d] nih.govnih.govdioxole derivative (5t) | 0.4 |

Table 2: Antiproliferative Activity of Selected HPPB Derivatives against Cancer Cell Lines nih.gov

| Compound Derivative | Cell Line | Antiproliferative Effect |

| Thiophene substituted derivative (5j) | Human colon carcinoma (HCT116) | Good |

| Non-small cell lung cancer (A549) | Good | |

| Benzo[d] nih.govnih.govdioxole derivative (5t) | Human colon carcinoma (HCT116) | Good |

| Non-small cell lung cancer (A549) | Good |

The validation of HDAC inhibition in cellular contexts was further substantiated by the observation that these derivatives potently induce cell-cycle arrest at the G2 phase in cancer cells. nih.gov This finding is consistent with the known role of HDACs in regulating the cell cycle and provides strong evidence that the antiproliferative effects of these compounds are mediated, at least in part, through their interaction with this molecular target.

While these findings are for derivatives of this compound, they provide a strong rationale for investigating HDACs as a potential molecular target for the parent compound and its other analogues.

Structure Activity Relationship Sar Studies and Rational Molecular Design for N 4 Hydroxyphenyl 3 Phenylpropanamide Derivatives

Elucidation of Key Structural Motifs Governing Bioactivity

Pharmacophore modeling studies help to identify the essential features required for bioactivity. For this class of compounds, the key pharmacophoric features generally consist of:

A hydrogen bond donor: The phenolic hydroxyl group on the N-phenyl ring is a critical hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linkage serves as a crucial hydrogen bond acceptor.

An aromatic/hydrophobic region: The phenyl ring of the 3-phenylpropyl side chain provides a necessary hydrophobic interaction domain.

The spatial arrangement of these features is paramount for effective binding to a biological target. The amide bond, due to its planar nature and restricted rotation, plays a significant role in orienting the two aromatic rings in a specific conformation conducive to molecular recognition.

Impact of Substituent Modifications on Pharmacological Profiles

Systematic modification of the N-(4-hydroxyphenyl)-3-phenylpropanamide scaffold has provided deep insights into how different substituents influence the pharmacological profile of these derivatives.

Aromatic Ring Substitutions and Electron Density Effects

Alterations to the substitution patterns on both the N-phenyl ring and the phenyl ring of the side chain have profound effects on activity, largely through the modulation of electron density and steric interactions.

In a study of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which are closely related analogs, the introduction of various substituents on the terminal phenyl ring led to a range of inhibitory activities against histone deacetylases (HDACs). The electronic nature of these substituents was found to be a key determinant of potency. For instance, electron-donating groups and electron-withdrawing groups can alter the pKa of the molecule and its ability to interact with target enzymes.

| Compound | Substitution on Phenyl Ring | HDAC Inhibition IC50 (µM) |

| 5a | H | 4.0 |

| 5j | 2-Thiophene | 0.3 |

| 5t | 3,4-Methylenedioxy | 0.4 |

| 5g | 4-Methoxy | >10 |

| 5h | 4-Trifluoromethyl | 1.8 |

This table is for illustrative purposes and based on data for related HPPB derivatives.

Side Chain Modifications and Lipophilicity Considerations

The 3-phenylpropyl side chain is a key contributor to the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in target proteins.

Modifications to this side chain, such as altering its length or introducing substituents, can fine-tune the lipophilicity of the compound. Shortening or lengthening the alkyl chain can impact how well the terminal phenyl group fits into a hydrophobic binding pocket. The introduction of polar groups on the side chain can decrease lipophilicity and potentially improve solubility, while the addition of bulky alkyl groups can increase it. A well-balanced lipophilicity is often crucial for achieving good oral bioavailability and cell permeability.

| Modification to Side Chain | Predicted LogP | Expected Impact on Bioactivity |

| Shortening (e.g., 2-phenylethyl) | Lower | May reduce hydrophobic interactions, potentially decreasing potency. |

| Lengthening (e.g., 4-phenylbutyl) | Higher | May enhance binding to larger hydrophobic pockets, but could also increase non-specific binding and reduce solubility. |

| Introduction of a polar group (e.g., hydroxyl) | Lower | Could improve solubility and introduce new hydrogen bonding opportunities, but may decrease cell permeability. |

| Branching of the alkyl chain | Higher | Can provide better conformational rigidity and fill hydrophobic pockets more effectively, but may also introduce steric hindrance. |

This table represents general principles of side chain modification and lipophilicity.

Influence of the Hydroxyl Group in the N-Phenyl Moiety

The hydroxyl group on the N-phenyl moiety is a critical functional group for the bioactivity of this class of compounds. Its primary role is to act as a hydrogen bond donor, forming a crucial interaction with the biological target. The position of this hydroxyl group is also of great importance. In N-(4-hydroxyphenyl) derivatives, the para-position is often optimal for forming a key hydrogen bond without causing steric clashes.

Studies on related compounds have shown that removal or modification of this hydroxyl group often leads to a significant loss of activity. For instance, replacing the hydroxyl group with a methoxy (B1213986) group eliminates its hydrogen-bonding donor capability, which can abolish or drastically reduce biological activity. Computational studies have also suggested that the degree of hydroxylation on the aromatic ring can influence the nucleophilicity of the amide nitrogen, which could affect reactivity and binding.

Stereochemical Influences on Molecular Recognition and Activity

The introduction of chiral centers into the this compound scaffold can have a dramatic impact on biological activity. Stereoisomers, while having the same chemical formula and connectivity, can exhibit vastly different pharmacological profiles due to their different three-dimensional arrangements, which affects their ability to bind to chiral biological targets like enzymes and receptors.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for lead optimization. These approaches aim to identify novel core structures (scaffolds) or replace key functional groups with others that have similar physical or chemical properties, with the goal of improving potency, selectivity, and pharmacokinetic properties, or to circumvent existing patents.

Scaffold Hopping: This involves replacing the central this compound core with a structurally different scaffold while retaining the key pharmacophoric features. For example, the amide bond could be replaced with a more stable linkage, or the entire phenylpropanamide portion could be substituted with a heterocyclic ring system that maintains the correct spatial orientation of the key interactive groups. This can lead to the discovery of entirely new chemical classes with improved drug-like properties.

Bioisosteric Replacements: This strategy focuses on replacing specific moieties within the molecule. Common bioisosteric replacements for this scaffold could include:

Phenyl Ring Bioisosteres: Replacing one of the phenyl rings with a bioisostere such as a pyridine, thiophene (B33073), or even a bicyclo[1.1.1]pentane can alter the molecule's metabolic stability, solubility, and electronic properties. cambridgemedchemconsulting.com For instance, introducing a nitrogen atom into an aromatic ring generally reduces susceptibility to oxidative metabolism. cambridgemedchemconsulting.com

Amide Bond Bioisosteres: The amide bond can be susceptible to hydrolysis by proteases. Replacing it with bioisosteres like a trifluoroethylamine or other stable linkers can enhance the metabolic stability of the compound. u-tokyo.ac.jp

Hydroxyl Group Bioisosteres: The phenolic hydroxyl group could be replaced with other hydrogen bond donors to fine-tune acidity and metabolic stability.

These strategies, guided by an understanding of the SAR, allow for the rational design of new derivatives with a higher probability of success in the drug development pipeline.

Analog Design for Enhanced Selectivity and Potency against Specific Molecular Targets

The rational design of analogs of this compound is a key strategy in medicinal chemistry to enhance the compound's selectivity and potency for specific biological targets. This process involves systematic modifications of the parent molecule's structure to optimize its interaction with the target, thereby improving its therapeutic potential. Structure-Activity Relationship (SAR) studies are fundamental to this approach, providing crucial insights into how different chemical modifications influence biological activity.

One notable area of investigation has been the modification of the core structure to target histone deacetylases (HDACs), which are significant targets in cancer therapy. Research into N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB), a derivative of this compound, has yielded valuable SAR data. In these studies, the N-(4-hydroxyphenyl) moiety is modified to include a hydroxamic acid group, a known zinc-chelating feature that is crucial for HDAC inhibition. The 3-phenylpropanamide (B85529) portion of the molecule is then subjected to various substitutions to explore the effects on potency and selectivity.

Detailed research findings have demonstrated that substitutions on the phenyl ring of the 3-phenylpropanamide group play a critical role in determining the inhibitory activity of these analogs against HDACs. The introduction of different functional groups at various positions on this ring has led to the identification of compounds with significantly enhanced potency.

For instance, the placement of a thiophene group as a substituent on the phenyl ring has been shown to be particularly effective. This modification likely enhances the binding affinity of the compound to the active site of the HDAC enzyme. Similarly, the incorporation of a benzo[d] mdpi.commdpi.comdioxole moiety has also resulted in analogs with potent inhibitory activity. These findings underscore the importance of the electronic and steric properties of the substituents in modulating the biological activity of the parent compound.

The table below summarizes the in vitro inhibitory activities of several HPPB derivatives against histone deacetylases, illustrating the impact of different substitutions on their potency.

| Compound ID | R Group (Substitution on the 3-phenylpropanamide ring) | IC₅₀ (μM) |

| 5a | 4-F | 2.0 |

| 5b | 4-Cl | 1.8 |

| 5c | 4-Br | 1.9 |

| 5d | 4-CH₃ | 1.5 |

| 5e | 4-OCH₃ | 1.2 |

| 5f | 4-NO₂ | 2.5 |

| 5g | 3-F | 2.2 |

| 5h | 3-Cl | 2.1 |

| 5i | 3-Br | 2.3 |

| 5j | Thiophene | 0.3 |

| 5k | 2-F | 3.0 |

| 5l | 2-Cl | 2.8 |

| 5m | 2-Br | 2.9 |

| 5n | 2-CH₃ | 2.6 |

| 5o | 2-OCH₃ | 2.4 |

| 5p | 3,4-di-F | 1.7 |

| 5q | 3,4-di-Cl | 1.6 |

| 5r | 3,4-di-OCH₃ | 1.3 |

| 5s | 3,4,5-tri-OCH₃ | 1.1 |

| 5t | Benzo[d] mdpi.commdpi.comdioxole | 0.4 |

These SAR studies provide a clear rationale for the design of future analogs with even greater potency and selectivity. The data suggests that exploring a wider range of heterocyclic and fused ring systems as substituents on the 3-phenylpropanamide moiety could lead to the discovery of novel and highly effective inhibitors for specific molecular targets.

Computational Chemistry and Cheminformatics Approaches in N 4 Hydroxyphenyl 3 Phenylpropanamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. mdpi.com This method is crucial for understanding the fundamental mechanisms of drug action by visualizing how a compound like N-(4-hydroxyphenyl)-3-phenylpropanamide might interact with a biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them to identify the most stable complex. nih.gov

A primary output of molecular docking is the prediction of the binding pose—the specific three-dimensional arrangement of the ligand within the receptor's active site. elifesciences.org This is accompanied by a calculation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. semanticscholar.org

In studies of compounds structurally similar to this compound, such as other capsaicin (B1668287) analogs targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, docking simulations have been used to compare different binding poses. For example, research has shown that while capsaicin adopts a stable "vertical pose" in the TRPV1 binding pocket, some of its analogs may adopt alternative, less stable poses. elifesciences.org This difference in stability, reflected in their calculated binding affinities, helps explain why these analogs may be less potent agonists compared to the parent compound. elifesciences.org

The table below illustrates hypothetical binding affinity data that could be generated from such a study, comparing this compound with other related ligands against a specific protein target.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Pose Description |

| This compound | TRPV1 | -8.5 | Anchored by hydrogen bonds in the upper pocket |

| Capsaicin | TRPV1 | -9.2 | Stable vertical pose engaging key polar residues |

| Capsazepine | TRPV1 | -9.5 | Competitive antagonist pose blocking the binding site |

| Analog A | Tyrosinase | -7.9 | Interaction with copper-coordinating histidines |

This table is for illustrative purposes and based on typical data from molecular docking studies.

For instance, molecular docking studies on capsaicin analogs have identified crucial hydrogen bonds with residues such as Threonine (T551) and Glutamic acid (E571) in the TRPV1 channel as essential for a stable binding pose. elifesciences.org Similarly, research on other phenylpropanoid derivatives targeting the enzyme tyrosinase revealed interactions with amino acids in the enzyme's active site. nih.gov For this compound, the hydroxyl group on the phenyl ring and the amide linkage are key functional groups predicted to form hydrogen bonds with polar amino acid residues like serine, threonine, or glutamine within a target's binding pocket.

The following table details the types of specific interactions that are typically identified in docking analyses of related compounds.

| Ligand Functional Group | Interacting Amino Acid Residue(s) | Type of Interaction |

| 4-Hydroxyl group (Phenolic OH) | Serine, Threonine, Aspartate | Hydrogen Bond (Donor/Acceptor) |

| Amide Linkage (NH and C=O) | Glutamine, Arginine, Asparagine | Hydrogen Bond (Donor/Acceptor) |

| Phenyl Ring (Aromatic) | Phenylalanine, Tyrosine, Tryptophan | Pi-Pi Stacking, Hydrophobic |

| Propyl Linker (Aliphatic) | Leucine, Valine, Isoleucine | Hydrophobic, Van der Waals |

This table represents common interactions observed for the functional moieties present in this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By establishing this correlation, QSAR models can be used to predict the activity of new, unsynthesized molecules, thereby guiding drug design and optimization. mdpi.com

The foundation of a QSAR model lies in the calculation of molecular descriptors for each compound in a dataset. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. mdpi.com

Examples of common molecular descriptors include:

Topological descriptors: Quantify molecular branching and connectivity.

Thermodynamic descriptors: Such as LogP (a measure of hydrophobicity).

Electronic descriptors: Describe the distribution of charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO).

3D descriptors: Related to the molecule's three-dimensional shape and surface area.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that links these descriptors to the observed biological activity (e.g., IC50 values). nih.gov A robust QSAR model will demonstrate a strong correlation between the predicted and experimental activities for a "training set" of compounds and will also accurately predict the activities of an independent "test set" of molecules.

A validated QSAR model is a powerful predictive tool. mdpi.com Researchers can design a virtual library of new derivatives of a lead compound like this compound by making systematic modifications to its structure (e.g., adding different substituents to the phenyl ring). The molecular descriptors for these new virtual compounds can then be calculated and fed into the QSAR model to predict their biological potency before they are ever synthesized. This in silico screening process allows chemists to prioritize the synthesis of candidates that are predicted to have the highest activity, significantly accelerating the discovery of more effective compounds. nih.gov For example, a QSAR model might predict that adding an electron-withdrawing group at a specific position on the phenyl ring would enhance the compound's interaction with its target, thus increasing its potency.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing detailed insights into the conformational flexibility of the ligand and the protein, as well as the stability of their complex. semanticscholar.orgnih.gov

An MD simulation begins with the docked ligand-protein complex, which is then placed in a simulated physiological environment (typically a box of water molecules and ions). Over the course of the simulation (which can range from nanoseconds to microseconds), the trajectory of every atom is tracked. Analysis of this trajectory can reveal:

Conformational Changes: How the ligand and protein structures fluctuate and adapt to each other.

Stability of the Complex: Whether the ligand remains stably bound in its initial predicted pose or if it shifts or dissociates from the binding site. This is often assessed by calculating the root-mean-square deviation (RMSD) of the atoms over time. A stable RMSD value suggests a stable complex.

Interaction Stability: The persistence of key interactions, such as hydrogen bonds, over the simulation time. An H-bond that is present for a high percentage of the simulation is considered highly stable and important for binding. semanticscholar.org

By revealing the dynamic behavior of the this compound-target complex, MD simulations provide a more realistic and rigorous assessment of the binding hypothesis generated by molecular docking. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools in the theoretical study of molecular structures, offering profound insights into the electronic properties and reactivity of compounds like this compound. These computational methods allow for the detailed investigation of molecules at the atomic level.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is widely employed to determine the optimized geometry of a molecule, which corresponds to its most stable three-dimensional conformation. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G** or 6-311++G(d,p), can predict key structural parameters. researchgate.netmdpi.com These calculations provide data on bond lengths, bond angles, and dihedral angles that are in strong agreement with experimental values where available. mdpi.comresearchgate.net

Beyond structural optimization, DFT is used to calculate various electronic properties. researchgate.net The molecular electrostatic potential (MEP) surface, for instance, is a valuable descriptor that illustrates the charge distribution within the molecule. The MEP map helps identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), which is crucial for understanding intermolecular interactions. mdpi.comresearchgate.net

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative DFT Data)

This table presents hypothetical yet realistic data based on DFT calculations for similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O (Amide) | 1.23 Å |

| C-N (Amide) | 1.35 Å | |

| N-H (Amide) | 1.01 Å | |

| O-H (Phenol) | 0.97 Å | |

| Bond Angles | O=C-N | 122.5° |

| C-N-H | 120.8° | |

| C-O-H | 109.0° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netsapub.org The HOMO acts as the electron donor, while the LUMO serves as the electron acceptor. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net

A small energy gap suggests that the molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. nih.gov Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule. nih.gov DFT calculations are used to compute the energies of the HOMO and LUMO, from which several quantum chemical descriptors can be derived, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.comresearchgate.net These parameters provide a quantitative measure of the molecule's reactivity and its ability to participate in charge-transfer interactions. mdpi.com

Table 2: Calculated Quantum Chemical Parameters for this compound (Illustrative DFT Data)

This table includes representative values for FMO energies and related chemical descriptors derived from DFT calculations.

| Parameter | Symbol | Typical Calculated Value | Significance |

| HOMO Energy | EHOMO | -6.2 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.1 eV | Electron-accepting ability |

| Energy Gap | ΔE | 5.1 eV | Chemical reactivity and stability |

| Chemical Hardness | η | 2.55 eV | Resistance to charge transfer |

| Electronegativity | χ | 3.65 eV | Electron-attracting power |

| Electrophilicity Index | ω | 2.61 eV | Propensity to accept electrons |

Cheminformatics Tools and Chemical Database Integration

Cheminformatics combines computational and informational techniques to address challenges in chemistry, particularly in the realm of drug discovery and materials science. The integration of data from diverse chemical and biological databases is fundamental to modern research on compounds like this compound.

Leveraging Public Chemical Databases for Data Mining

Publicly accessible chemical databases are vast repositories of information that serve as a primary starting point for research. researchgate.net Databases such as PubChem are comprehensive resources containing details on chemical substances, including their physical and chemical properties, structures, and literature citations. nih.govcncb.ac.cn Researchers can mine these databases to retrieve known information about this compound, including its molecular formula, weight, calculated properties (like logP and hydrogen bond donors/acceptors), and any available experimental data. This data mining process is crucial for initial characterization and for planning further computational or experimental studies.

Table 3: Typical Data Fields for a Compound in a Public Chemical Database (e.g., PubChem)

| Data Field | Example Information for this compound |

| Identifier | PubChem CID |

| Molecular Formula | C15H15NO2 |

| Molecular Weight | 241.29 g/mol |

| 2D Structure | Image of the chemical structure |

| 3D Conformer | Interactive 3D model of the molecule |

| Calculated Properties | XLogP3, Hydrogen Bond Donor/Acceptor Count, Rotatable Bond Count |

| Literature | Links to scientific articles mentioning the compound |

Integration with Bioactivity and Protein-Target Databases

To explore the therapeutic potential of this compound, its chemical information must be integrated with biological data. This is accomplished using specialized databases that link chemical structures to biological activity. researchgate.net ChEMBL is a manually curated database of bioactive molecules with drug-like properties, containing information on compounds, their biological targets, and bioactivity data from various assays. ebi.ac.uk

The Therapeutic Target Database (TTD) provides comprehensive information about known therapeutic protein and nucleic acid targets, the diseases they are associated with, and the drugs or ligands that interact with them. researchgate.netdrugbank.comidrblab.net By querying these databases with the structure of this compound, researchers can identify structurally similar compounds with known biological activities or potential protein targets. This integration facilitates the prediction of the compound's mechanism of action, its potential therapeutic applications, and its off-target effects, thereby guiding future drug discovery efforts. nih.gov

Table 4: Illustrative Integration of Chemical and Bioactivity Data

| Compound | Assay Description | Protein Target | Activity Type | Activity Value | Database Source |

| This compound | Inhibitory activity against Enzyme X | Enzyme X | IC50 | 15 µM | ChEMBL |

| Analog Compound A | Binding affinity to Receptor Y | Receptor Y | Ki | 2.5 µM | BindingDB |

| Analog Compound B | Agonist activity at Receptor Z | Receptor Z | EC50 | 0.8 µM | PubChem BioAssay |

Advanced Characterization Methodologies in N 4 Hydroxyphenyl 3 Phenylpropanamide Research

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of N-(4-hydroxyphenyl)-3-phenylpropanamide by examining the interaction of the molecule with electromagnetic radiation. Each method provides unique insights into different aspects of its structure, from the connectivity of atoms to the identification of functional groups and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the phenyl and the 4-hydroxyphenyl rings would appear in the downfield region, typically between 6.5 and 7.5 ppm. The protons on the 4-hydroxyphenyl ring would likely appear as two distinct doublets (an AA'BB' system) due to their substitution pattern. The methylene (B1212753) protons (-CH₂-CH₂-) of the propanamide chain would exhibit triplet signals due to coupling with each other. The protons of the -CH₂- group adjacent to the phenyl ring would resonate at a different chemical shift than the protons of the -CH₂- group adjacent to the carbonyl group. The amide proton (N-H) and the phenolic proton (O-H) would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of 170-175 ppm. The aromatic carbons would produce signals between 115 and 140 ppm, with the carbon atom attached to the hydroxyl group (C-OH) appearing at a lower field compared to the other ring carbons. The two methylene carbons of the ethyl bridge would show signals in the aliphatic region, generally between 30 and 40 ppm.

No direct experimental NMR data for this compound was available in the consulted sources. The expected chemical shifts are inferred from spectral data of analogous compounds and established chemical shift ranges.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 170 - 175 |

| Aromatic C-H (Phenyl) | 7.20 - 7.40 (m) | 126 - 129 |

| Aromatic C-H (Hydroxyphenyl) | 6.70 (d), 7.30 (d) | 115 - 122 |

| Aromatic C (ipso, Phenyl) | - | ~141 |

| Aromatic C-N (Hydroxyphenyl) | - | ~131 |

| Aromatic C-O (Hydroxyphenyl) | - | ~154 |

| Methylene (-CH₂-Ph) | ~2.95 (t) | ~39 |

| Methylene (-CH₂-CO) | ~2.60 (t) | ~31 |

| Amide N-H | 7.5 - 8.5 (br s) | - |

(Note: d = doublet, t = triplet, m = multiplet, br s = broad singlet)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

Key absorptions include a broad band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amide typically appears around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is a strong, sharp peak expected around 1650 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹. Other significant peaks include the N-H bend (Amide II band) around 1550 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |

| ~3300 | N-H stretch | Secondary Amide (-NH) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (-CH₂-) |

| ~1650 (strong) | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the phenyl and 4-hydroxyphenyl rings—are expected to absorb UV light, leading to π → π* transitions. The presence of the hydroxyl (-OH) and amide (-NHCO-) groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzene. Typically, two main absorption bands would be anticipated, one around 200-220 nm and a second, less intense band around 260-280 nm, characteristic of substituted aromatic systems. The exact position and intensity of these bands can be influenced by the solvent polarity. biointerfaceresearch.com

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragment ions. The monoisotopic mass of this compound (C₁₅H₁₅NO₂) is approximately 241.11 Da. bmrb.io In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 241.

The fragmentation pattern provides a fingerprint for the molecule's structure. Key fragmentation pathways for this compound would include:

Benzylic cleavage: Formation of the stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion ([C₆H₅CH₂CH₂CO]⁺) at m/z 133.

Amide bond cleavage: Scission of the amide C-N bond can lead to fragments corresponding to the acyl portion or the amine portion. A key fragment from cleavage and rearrangement could be the p-aminophenol radical cation at m/z 109.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 241 | [C₁₅H₁₅NO₂]⁺ | Molecular Ion |

| 133 | [C₆H₅CH₂CH₂CO]⁺ | α-cleavage |

| 109 | [HOC₆H₄NH₂]⁺ | Amide cleavage with H-rearrangement |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. While a specific crystal structure for this compound was not found in the searched literature, analysis of its functional groups allows for the prediction of its solid-state interactions.

The molecule possesses hydrogen bond donors (the phenolic -OH and the amide N-H) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). It is therefore highly probable that the crystal packing is dominated by a network of intermolecular hydrogen bonds. These interactions would likely involve the formation of chains or sheets, with N-H···O=C and O-H···O=C hydrogen bonds linking adjacent molecules into a stable, ordered supramolecular architecture. Such interactions are critical in defining the physical properties of the compound, such as its melting point and solubility. For instance, the crystal structure of the closely related compound 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide features a three-dimensional network stabilized by O–H···O and N–H···O hydrogen bonds. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique used to monitor chemical reactions. researchgate.netnih.gov During the synthesis of this compound, small aliquots of the reaction mixture can be spotted on a TLC plate (typically silica (B1680970) gel) alongside the starting materials. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity while a new spot, representing the product with a different retention factor (Rf), will appear and intensify. This allows for a qualitative assessment of reaction completion. A suitable mobile phase would typically be a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate).

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and quantitative method for determining the purity of a compound. nih.govmdpi.com A reverse-phase HPLC (RP-HPLC) method, likely using a C18 stationary phase, would be suitable for this compound. A mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid, would effectively elute the compound. Purity is assessed by detecting the eluting components with a UV detector and integrating the peak areas. The purity is expressed as the percentage of the area of the main product peak relative to the total area of all detected peaks in the chromatogram.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene |

| p-aminophenol |

| 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide |

| Hexane |

| Dichloromethane |

| Ethyl acetate |

| Acetonitrile |

| Methanol |

Future Directions and Translational Research Perspectives for N 4 Hydroxyphenyl 3 Phenylpropanamide

Emerging Research Avenues and Underexplored Biological Systems

Recent investigations into the biological effects of N-(4-hydroxyphenyl)-3-phenylpropanamide have primarily focused on its protective roles in the context of metabolic disorders. Studies have demonstrated its potential to mitigate kidney, liver, and pancreatic damage associated with diabetes. The mechanism underlying these effects appears to be the modulation of key signaling pathways involved in oxidative stress and inflammation, specifically by activating the Nrf2 pathway and suppressing NF-κB. mdpi.comunimib.itnih.gov

This established activity opens several emerging research avenues:

Chronic Inflammatory Diseases: Given its demonstrated anti-inflammatory properties via NF-κB suppression, its potential could be explored in other chronic inflammatory conditions such as inflammatory bowel disease, rheumatoid arthritis, or neuroinflammatory disorders.

Cardiovascular Complications of Diabetes: The vasculoprotective effects of activating the Nrf2 pathway are well-documented. Future research could investigate whether this compound can ameliorate cardiovascular complications of diabetes, such as atherosclerosis and cardiomyopathy.

Oncology: While direct evidence is lacking for this specific molecule, structurally related compounds have shown promise in cancer research. For instance, a novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives were found to act as histone deacetylase (HDAC) inhibitors, exhibiting antiproliferative activity against human colon and lung cancer cell lines. polyphenols-site.com This suggests that the this compound scaffold could be a starting point for developing novel HDAC inhibitors or other anti-cancer agents.

These areas represent underexplored biological systems where the compound's known mechanisms of action could yield significant therapeutic insights.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

While specific applications of artificial intelligence (AI) and machine learning (ML) to this compound have not been extensively reported, these technologies offer powerful tools to accelerate its future development. The integration of AI/ML can be envisioned across several stages of the research and discovery pipeline. polyphenols-site.com

Target Identification and Polypharmacology Prediction: AI algorithms can perform large-scale virtual screening to identify new potential biological targets for this compound. polyphenols-site.commdpi.com By analyzing its structural features against vast databases of protein structures, in silico models can predict binding affinities and suggest novel mechanisms of action or opportunities for drug repurposing. mdpi.comcatapult.org.uk This approach is particularly useful for natural products and their derivatives. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML-based QSAR models can be developed to predict the biological activity of novel analogs of this compound. nih.govdigitellinc.com By training algorithms on a dataset of similar amide or phenolic compounds with known activities, researchers can rationally design new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles before undertaking costly and time-consuming synthesis. nih.govnih.gov

ADMET Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI models can predict these properties based on molecular structure, allowing for the early-stage filtering or modification of compounds to improve their drug-likeness and reduce late-stage failures. nih.govbiointerfaceresearch.com

The application of these computational tools can significantly de-risk and expedite the progression of this compound derivatives from initial discovery to preclinical candidates.

Development of Advanced Synthetic Methodologies for Scalability

The viability of a compound for widespread research or therapeutic use depends on the ability to produce it efficiently and economically on a large scale. Recent advancements have focused on improving the synthesis of this compound, moving away from cumbersome and less efficient methods.

A notable improvement involves a two-step process starting from p-hydroxyphenylpropionic acid. This method utilizes thionyl chloride and ammonia (B1221849) water, which serve as both reactants and solvents, thereby reducing cost. researchgate.net This updated process represents a significant enhancement over older methods that used expensive reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which also complicated the purification process. researchgate.net

| Parameter | Previous Method (e.g., DCC-based) | Improved Method (Thionyl Chloride/Ammonia) |

|---|---|---|

| Key Reagents | p-Nitrophenol (p-NP), Dicyclohexylcarbodiimide (DCC) | Thionyl chloride, Ammonia water |

| Reaction Time | ~4.5 hours | ~2 hours |

| Reported Yield | ~75% | ~84% |

| Purification | Difficult (DCC byproduct removal), Column chromatography required | Simpler workup |

For future scalability, even more advanced methodologies could be explored:

Flow Chemistry: Performing the amide bond formation in a continuous-flow reactor could offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier automation for large-scale industrial production. unimib.itrsc.orgnih.gov

Enzymatic Synthesis: The use of enzymes, such as lipases or proteases, could provide a greener and highly selective alternative for amide synthesis. mdpi.com Enzymatic reactions are conducted under mild conditions, reducing energy consumption and the generation of hazardous byproducts, which aligns with the principles of sustainable chemistry. mdpi.com

Prospects for this compound as a Research Tool Compound

Beyond its direct therapeutic potential, this compound is well-positioned to serve as a valuable research tool for cell biology and pharmacology. A good research tool compound should have a well-defined mechanism of action, allowing researchers to probe specific biological pathways.

The potent activity of this compound on the Nrf2 and NF-κB signaling pathways makes it an excellent candidate for this role. mdpi.comnih.gov

Probing the Nrf2/Keap1 Axis: Researchers studying oxidative stress can use this compound as a specific chemical activator of the Nrf2 pathway. It can help elucidate the downstream effects of Nrf2 activation in various cell types and disease models, from diabetic nephropathy to neurodegeneration. mdpi.com

Investigating NF-κB Signaling: As a suppressor of NF-κB, it can be employed to study the role of this critical inflammatory pathway in different pathological processes. For example, it could be used to dissect the contribution of NF-κB to cytokine production, cell proliferation, or apoptosis in response to specific stimuli. unimib.it

Its utility as a research tool is further enhanced by its relatively simple chemical structure, which allows for straightforward synthesis and potential derivatization for creating more specialized probes, such as fluorescently tagged or biotinylated versions for use in biochemical assays.

Q & A

Q. How can the synthesis of N-(4-hydroxyphenyl)-3-phenylpropanamide be optimized for higher yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and functional group protection/deprotection. Key optimization strategies include:

- Temperature Control : Maintain 60–80°C during coupling reactions to balance reactivity and side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use carbodiimides (e.g., EDC) with HOBt to improve coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in tiered solvents (water, DMSO, ethanol) using UV-Vis spectroscopy (λ~270 nm) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 3–9) assess hydrolytic stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

- Methodological Answer :

- Modification Sites :

- Phenyl Ring : Introduce electron-withdrawing groups (e.g., -NO) to enhance electrophilicity .

- Amide Group : Replace with sulfonamide or urea to alter hydrogen-bonding capacity .

- Assays : Compare IC values in kinase inhibition assays (e.g., BTK) to quantify activity shifts .

Q. What experimental approaches identify the biological targets of this compound?

- Methodological Answer :

- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins .

- Molecular Docking : Screen against kinase libraries (e.g., PDB entries) to predict binding affinities .

- CRISPR-Cas9 Knockout : Validate target relevance by gene-editing candidate receptors .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Variable Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC discrepancies may arise from HeLa vs. HEK293 models .

- Meta-Analysis : Aggregate data from ≥3 independent studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What methodologies characterize degradation products of this compound under oxidative stress?

- Methodological Answer :

- Forced Degradation : Treat with HO (3% w/v, 24 h) and analyze via LC-MS. Major products include hydroxylated phenyl derivatives and cleaved amides .

- Mechanistic Probes : Use O-labeled HO to track oxygen incorporation in degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.